1-Bromo-6-(bromomethyl)naphthalene
Description
1-Bromo-6-(bromomethyl)naphthalene is a brominated naphthalene derivative with the molecular formula C₁₁H₈Br₂. It features a bromine atom at the 1-position and a bromomethyl (-CH₂Br) group at the 6-position of the naphthalene ring. This compound is structurally significant due to its dual bromine substituents, which enhance its reactivity in organic synthesis, particularly in alkylation and cross-coupling reactions .
Properties
Molecular Formula |
C11H8Br2 |
|---|---|
Molecular Weight |
299.99 g/mol |
IUPAC Name |
1-bromo-6-(bromomethyl)naphthalene |
InChI |
InChI=1S/C11H8Br2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,7H2 |
InChI Key |
PSVVMNONOHGTFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)C(=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings
Reactivity and Stability Studies
- Carbon-Bromine Bond Dissociation : Studies on 1-bromo-2-methylnaphthalene reveal that the C–Br bond dissociation energy (BDE) is ~65 kcal/mol, influenced by adjacent substituents. Bromomethyl groups lower BDE due to steric strain, increasing susceptibility to cleavage in cross-coupling reactions .
- Synthetic Utility : this compound facilitates sequential functionalization. For example, Suzuki-Miyaura coupling at the 1-position followed by nucleophilic substitution at the bromomethyl site enables the construction of dendrimers and liquid crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
